1-Ethyl-4-hydroxypyridin-2(1H)-one
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Overview
Description
1-Ethyl-4-hydroxypyridin-2(1H)-one is a heterocyclic organic compound that belongs to the pyridone family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-hydroxypyridin-2(1H)-one typically involves the reaction of ethylamine with 4-hydroxy-2-pyridone under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through crystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-hydroxypyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydropyridine derivative.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of 1-ethyl-4-pyridone.
Reduction: Formation of 1-ethyl-4-hydroxy-1,2-dihydropyridine.
Substitution: Formation of various substituted pyridones depending on the substituent used.
Scientific Research Applications
1-Ethyl-4-hydroxypyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for treating neurological disorders.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-hydroxypyridin-2(1H)-one involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-pyridone: Lacks the ethyl group but shares the hydroxypyridone core structure.
1-Methyl-4-hydroxypyridin-2(1H)-one: Similar structure with a methyl group instead of an ethyl group.
1-Propyl-4-hydroxypyridin-2(1H)-one: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
1-Ethyl-4-hydroxypyridin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity and ability to interact with biological membranes.
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
1-ethyl-4-hydroxypyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-2-8-4-3-6(9)5-7(8)10/h3-5,9H,2H2,1H3 |
InChI Key |
JXMREYFPXGFCLI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=CC1=O)O |
Origin of Product |
United States |
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